3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzaldehyde
Overview
Description
3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzaldehyde is an organic compound that features a complex aromatic structure This compound is notable for its unique combination of functional groups, including an ethoxy group, a fluorophenyl methoxy group, and an iodinated benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Ethoxy Group:
Introduction of the Fluorophenyl Methoxy Group: This step involves the reaction of a fluorophenyl methanol derivative with a suitable halogenated benzaldehyde under basic conditions to form the methoxy linkage.
Iodination: The final step involves the iodination of the benzaldehyde ring, which can be achieved using iodine and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
Oxidation: Formation of 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoic acid.
Reduction: Formation of 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzaldehyde is primarily determined by its functional groups:
Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition.
Fluorophenyl Group: Contributes to the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins.
Iodine Atom: Can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-4-methoxybenzaldehyde: Lacks the fluorophenyl and iodine groups, resulting in different chemical properties and reactivity.
4-[(3-fluorophenyl)methoxy]benzaldehyde: Lacks the ethoxy and iodine groups, affecting its overall chemical behavior.
5-iodo-2-methoxybenzaldehyde: Lacks the ethoxy and fluorophenyl groups, leading to different applications and reactivity.
Uniqueness
3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzaldehyde is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the ethoxy, fluorophenyl methoxy, and iodine groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FIO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-4-3-5-13(17)6-11/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZSMOYKBFEQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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